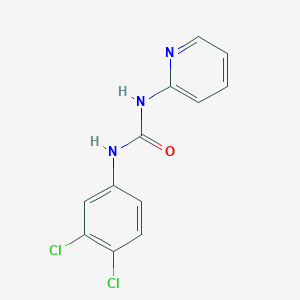
Dioctadecylbis(3-phenylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctadecylbis(3-phenylpropyl)silane is a silane compound with the molecular formula C54H96Si and a molecular weight of 773.43 g/mol . This compound is characterized by its long alkyl chains and phenylpropyl groups attached to a silicon atom, making it a unique organosilicon compound. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Octadecylsilane+3-phenylpropyl chloride→this compound+HCl
Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .
Comparación Con Compuestos Similares
Dioctadecylbis(3-phenylpropyl)silane is unique due to its long alkyl chains and phenylpropyl groups. Similar compounds include:
Dioctadecylsilane: Lacks the phenylpropyl groups, resulting in different chemical properties.
Bis(3-phenylpropyl)silane: Contains shorter alkyl chains, affecting its stability and reactivity.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, but lacks the long alkyl chains present in this compound.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Fórmula molecular |
C54H96Si |
|---|---|
Peso molecular |
773.4 g/mol |
Nombre IUPAC |
dioctadecyl-bis(3-phenylpropyl)silane |
InChI |
InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3 |
Clave InChI |
LNSLPWFNJURFIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


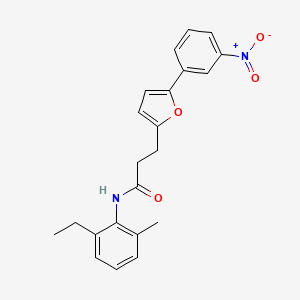
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

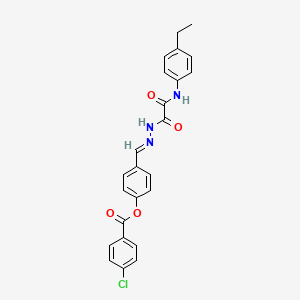
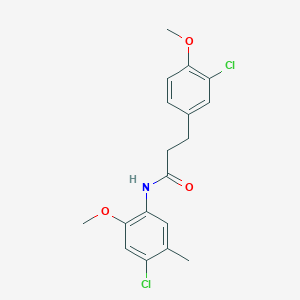
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
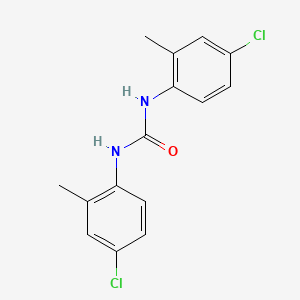

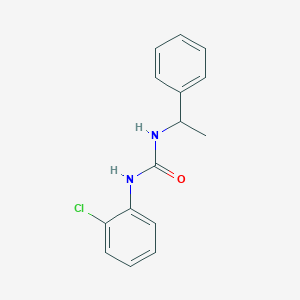

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

